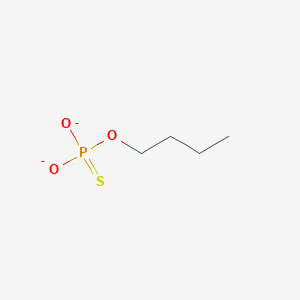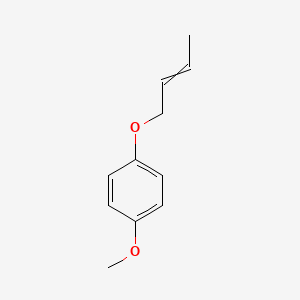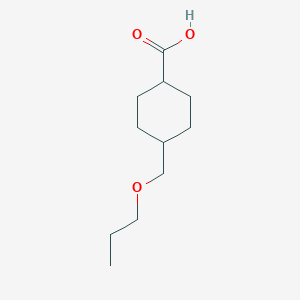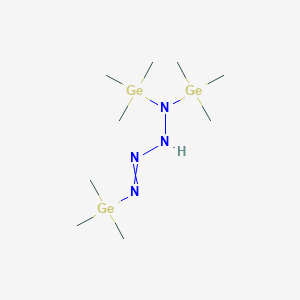![molecular formula C22H29NO2 B14349413 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol is an organic compound with a complex structure that includes a phenylcarbonimidoyl group and a nonylphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol typically involves the reaction of nonylphenol with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency in the production process. The compound is purified through techniques such as recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research explores its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to elucidate its potential therapeutic applications and safety profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-nonylphenol
- 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-6-nonylphenol
- 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-decylphenol
Uniqueness
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its nonylphenol moiety contributes to its hydrophobic character, while the phenylcarbonimidoyl group provides reactive sites for further chemical modifications. This combination of features makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H29NO2 |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol |
InChI |
InChI=1S/C22H29NO2/c1-2-3-4-5-6-7-9-12-18-15-16-20(21(24)17-18)22(23-25)19-13-10-8-11-14-19/h8,10-11,13-17,24-25H,2-7,9,12H2,1H3/b23-22+ |
Clé InChI |
ZUBKVHLKHHORLK-GHVJWSGMSA-N |
SMILES isomérique |
CCCCCCCCCC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


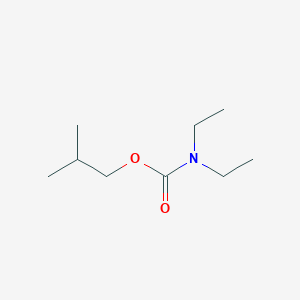
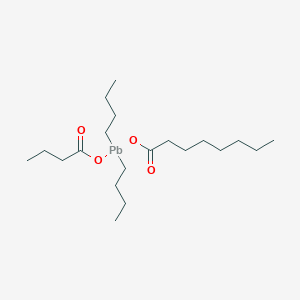
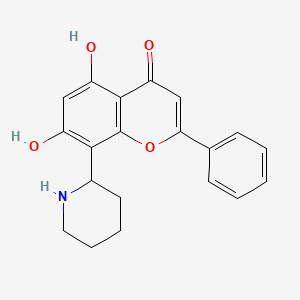
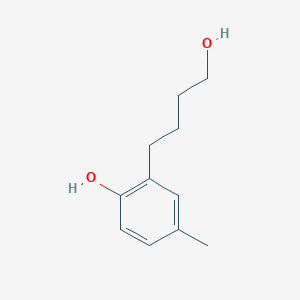
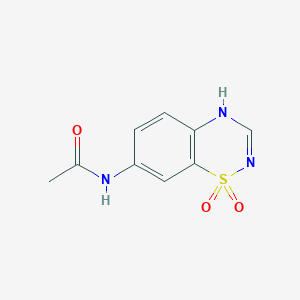
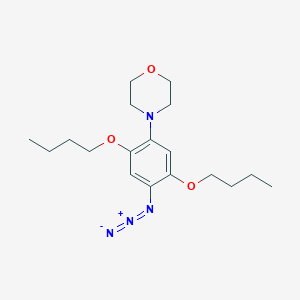
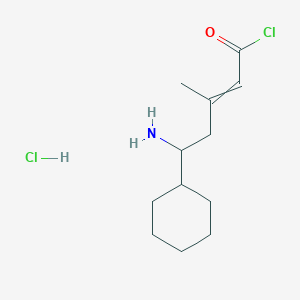
![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
